molecular formula C22H13Cl2NO2 B15102605 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one

Katalognummer: B15102605
Molekulargewicht: 394.2 g/mol
InChI-Schlüssel: FCPZPDQOISMPOS-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring. This is followed by a Claisen-Schmidt condensation reaction with 2,4-dichlorobenzaldehyde and acetophenone under basic conditions to yield the final product. Common reagents used in these reactions include sodium hydroxide, ethanol, and acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Chalcones: Compounds with similar enone structures.

    Dichlorophenyl Compounds: Compounds with similar dichlorophenyl groups.

Uniqueness

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C22H13Cl2NO2

Molekulargewicht

394.2 g/mol

IUPAC-Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C22H13Cl2NO2/c23-16-11-10-15(18(24)13-16)12-17(21(26)14-6-2-1-3-7-14)22-25-19-8-4-5-9-20(19)27-22/h1-13H/b17-12+

InChI-Schlüssel

FCPZPDQOISMPOS-SFQUDFHCSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C3=NC4=CC=CC=C4O3

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.